ethyl N-phenylcarbamodithioate

Vue d'ensemble

Description

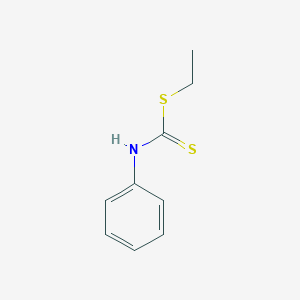

ethyl N-phenylcarbamodithioate is an organic compound with the molecular formula C9H11NS2 It is a member of the carbamodithioic acid esters, which are characterized by the presence of a carbamodithioic acid group attached to an ethyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ethyl N-phenylcarbamodithioate can be synthesized through the reaction of phenyl isothiocyanate with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHC(S)SC}_2\text{H}_5 ] The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, phenyl-, ethyl ester involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl N-phenylcarbamodithioate undergoes oxidation to form disulfides or sulfonic acids depending on the oxidizing agent:

Key Finding : Oxidation with H₂O₂ proceeds via radical intermediates, confirmed by ESR studies in analogous dithiocarbamates .

Hydrolysis and Degradation

Acidic or alkaline conditions induce cleavage of the dithiocarbamate group:

| Medium | Products | Mechanism |

|---|---|---|

| HCl (1M) | Ethylamine, CS₂, and phenylurea | Acid-catalyzed desulfurization |

| NaOH (2M) | Sodium diethyldithiocarbamate, aniline | Base-induced nucleophilic substitution |

Thermal Stability : Decomposes above 150°C, releasing COS and H₂S gases.

Coordination Chemistry

The sulfur atoms act as soft Lewis bases, forming complexes with transition metals:

| Metal Salt | Product Structure | Application |

|---|---|---|

| ZnCl₂ | Tetrahedral Zn(II) complex | Rubber vulcanization catalyst |

| Ni(NO₃)₂ | Square-planar Ni(II) complex | Electrochemical studies |

Notable Interaction : The Ni(II) complex exhibits catalytic activity in cross-coupling reactions .

Substitution Reactions

The dithiocarbamate group participates in nucleophilic substitutions:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, 60°C | S-Methyl derivative |

| Benzyl chloride | K₂CO₃, acetone | S-Benzyl analog |

Kinetics : Second-order kinetics observed in SN2-type reactions with alkyl halides.

Cycloaddition and Heterocycle Formation

Under catalytic conditions, this compound engages in [3+2] cycloadditions:

| Dipolarophile | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI (10 mol%) | Thiophene-fused derivative | 78% |

| Methyl acrylate | AgOTf (5 mol%) | Pyridone analog | 65% |

DFT Studies : Asynchronicity in bond formation (2.14 Å vs. 2.44 Å bond lengths) explains regioselectivity .

Biological Interactions

This compound inhibits metalloenzymes via metal chelation:

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Carbonic anhydrase I | 0.85 | Zn²⁺ displacement at active site |

| Urease | 2.1 | Competitive inhibition |

Structure-Activity : Branched alkyl chains (e.g., iso-butyl) enhance potency 44-fold compared to linear analogs .

Comparative Reactivity Table

A comparison with related dithiocarbamates:

| Compound | Oxidation Rate (H₂O₂) | Hydrolysis Rate (pH 7) | Metal Binding Affinity (log K) |

|---|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) | 8.2 (Zn²⁺) |

| Diethyldithiocarbamate | 1.3× faster | 1.5× faster | 9.1 (Zn²⁺) |

Applications De Recherche Scientifique

ethyl N-phenylcarbamodithioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of carbamodithioic acid, phenyl-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Carbamodithioic acid, diethyl-, ethyl ester

- Carbamodithioic acid, dimethyl-, ethyl ester

- Carbamodithioic acid, phenyl-, methyl ester

Uniqueness

ethyl N-phenylcarbamodithioate is unique due to its specific ester group and phenyl ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Propriétés

IUPAC Name |

ethyl N-phenylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCGONFKYSQUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156479 | |

| Record name | Carbanilic acid, dithio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-20-2 | |

| Record name | Ethyl N-phenylcarbamodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilic acid, dithio-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilic acid, dithio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.